2-Isopropoxy-3,4-dimethylbenzaldehyde
Description
Contextualization of Benzaldehyde (B42025) Derivatives in Modern Organic Chemistry
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic chemistry. wisdomlib.orgncert.nic.in These compounds, characterized by a benzene (B151609) ring attached to a formyl group, are pivotal in both industrial and academic research. wikipedia.org Their reactivity, primarily centered around the aldehyde functional group, allows for a multitude of chemical transformations. In the chemical industry, aldehydes and ketones are utilized as solvents, starting materials, and reagents for the synthesis of a wide array of other products. ncert.nic.in
Benzaldehyde derivatives are instrumental in the synthesis of new compounds, including but not limited to pharmaceuticals, agrochemicals, and fragrances. wisdomlib.orggoogle.com Their versatility makes them valuable in various chemical syntheses, underscoring their importance in organic chemistry. wisdomlib.org The reactivity of the aldehyde group, combined with the stability of the benzene ring, allows for selective modifications at either site, leading to a vast library of functionalized molecules.
Significance of Alkoxy- and Alkyl-Substituted Benzaldehydes in Chemical Synthesis
The introduction of alkoxy (-OR) and alkyl (-R) substituents onto the benzaldehyde scaffold significantly influences the electronic properties and steric environment of the molecule. These modifications can alter the reactivity of the aldehyde group and provide specific properties for various applications. Alkoxy-substituted benzaldehydes, for instance, are an important class of compounds with varied uses in the chemical, agrochemical, pharmaceutical, and cosmetic industries. google.com They also serve as crucial intermediates in the preparation of more complex molecules. google.com
Similarly, alkyl-substituted benzaldehydes are key intermediates in the synthesis of fine chemicals. google.com The position and nature of these substituents can direct further reactions and are essential in designing molecules with desired biological or material properties. The synthesis of these substituted benzaldehydes often involves multi-step processes that require careful control of reaction conditions to achieve the desired substitution pattern. acs.orgresearchgate.netrug.nl
Research Rationale for Investigating 2-Isopropoxy-3,4-dimethylbenzaldehyde
The specific substitution pattern of this compound, featuring an isopropoxy group at the ortho position and two methyl groups at the meta and para positions relative to the aldehyde, presents a unique combination of steric and electronic effects. The bulky isopropoxy group ortho to the aldehyde can influence the conformation and reactivity of the formyl group. The two methyl groups, being electron-donating, can also modulate the electronic nature of the aromatic ring.
Investigating this particular compound is driven by the broader interest in understanding how different substitution patterns on the benzaldehyde ring affect its chemical behavior and potential applications. The synthesis and characterization of such molecules are crucial for expanding the toolbox of organic chemists and for the discovery of new molecules with valuable properties.
Overview of Key Research Areas Pertaining to the Chemical Compound
Research concerning this compound and related structures primarily falls into the following categories:
Synthesis: Developing efficient and selective methods for the preparation of polysubstituted benzaldehydes. acs.orgresearchgate.netrug.nl
Chemical Properties: Studying the reactivity of the aldehyde group and the aromatic ring under various reaction conditions.
Spectroscopic Analysis: Characterizing the molecule's structure using techniques such as NMR, IR, and mass spectrometry.
Potential Applications: Exploring its use as an intermediate in the synthesis of pharmaceuticals, fragrances, or advanced materials. google.comgoogle.com
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C12H16O2 | cymitquimica.com |
| Molecular Weight | 192.25 g/mol | cymitquimica.com |
Synthesis of this compound
A plausible synthetic route would likely start from a correspondingly substituted toluene (B28343) derivative, which could then be oxidized to the aldehyde. Alternatively, a suitably substituted phenol (B47542) could undergo O-isopropylation followed by formylation of the aromatic ring.
General methods for the synthesis of substituted benzaldehydes include:
Oxidation of Methylbenzenes: The oxidation of a methyl group on a benzene ring to an aldehyde can be achieved using specific reagents that prevent over-oxidation to the carboxylic acid. ncert.nic.in
Reduction of Weinreb Amides: A two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by cross-coupling, can yield a variety of substituted benzaldehydes. acs.orgresearchgate.netrug.nl
Formylation of Aromatic Rings: Reactions such as the Gattermann-Koch reaction can introduce a formyl group onto an aromatic ring. ncert.nic.in
Williamson Ether Synthesis followed by Formylation: An appropriately substituted phenol can be reacted with an isopropyl halide to form the ether, which is then formylated. orientjchem.org
Chemical Properties
The chemical properties of this compound are dictated by its functional groups: the aldehyde, the ether, and the substituted aromatic ring.
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. ncert.nic.inwikipedia.org
Aromatic Ring: The electron-donating nature of the isopropoxy and dimethyl substituents activates the ring towards electrophilic aromatic substitution. The positions of these substituents will direct incoming electrophiles.
Ether Linkage: The isopropoxy group is generally stable but can be cleaved under harsh acidic conditions.
Spectroscopic Analysis
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported in public databases. However, the expected spectral features can be predicted based on its structure:
¹H NMR: Signals corresponding to the aldehydic proton, the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy and dimethyl groups would be expected.
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropoxy and dimethyl groups would be present.
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, C-O stretch of the ether, and C-H stretches of the aromatic and aliphatic groups would be anticipated. orientjchem.org
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of benzaldehyde derivatives.
Applications and Research
Specific applications and research findings for this compound have not been detailed in the available literature. However, based on the known applications of structurally similar alkoxy- and alkyl-substituted benzaldehydes, potential areas of interest include:
Pharmaceutical Intermediates: Many complex pharmaceutical compounds are built from substituted benzaldehyde precursors. google.comwikipedia.org
Fragrance and Flavor Industry: Benzaldehyde and its derivatives are used in the formulation of fragrances and flavors. google.comgoogle.com
Material Science: These compounds can serve as monomers or building blocks for polymers and other advanced materials. ncert.nic.in
Further research on this specific compound would be necessary to elucidate its unique properties and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,4-dimethyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-10(4)9(3)5-6-11(12)7-13/h5-8H,1-4H3 |
InChI Key |
JXNVSMLSJASVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropoxy 3,4 Dimethylbenzaldehyde and Analogous Structures
Historical Trajectories of Aromatic Aldehyde Synthesis
The synthesis of aromatic aldehydes is a cornerstone of organic chemistry, with a history marked by the development of increasingly sophisticated and selective methods.
Evolution of Formylation Reactions for Substituted Benzenes
Formylation reactions, which functionalize a compound with a formyl group (-CH=O), are a primary route to aromatic aldehydes. francis-press.com These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich starting materials like phenols or alkoxybenzenes. francis-press.com
The evolution of these methods highlights a continuous drive for improved efficiency and selectivity:
Gattermann-Koch and Gattermann Reactions: First described in 1897, the Gattermann-Koch reaction utilizes carbon monoxide and hydrogen chloride with a catalyst to formylate benzene (B151609) and its alkylated derivatives. google.com Variations like the Gattermann reaction use cyanides instead of carbon monoxide. francis-press.com These early methods were crucial but often required harsh conditions.
Vilsmeier-Haack Reaction: Arguably the most useful method for the direct formylation of electron-rich arenes, this reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). organic-chemistry.orguminho.pt The resulting chloroiminium salt acts as the electrophile. This method is particularly effective for substrates with activating groups, such as the alkoxy and dialkylamino groups. uminho.ptijpcbs.comsemanticscholar.org
Duff Reaction: This method uses hexamethylenetetramine (hexamine) as the formylating agent and is particularly effective for the ortho-formylation of phenols. wikipedia.orgecu.educhem-station.com The reaction mechanism involves the formation of an iminium ion that attacks the electron-rich phenol (B47542) ring. wikipedia.org
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, which can be seen as a type of Friedel-Crafts acylation. sciencemadness.org
Directed Ortho-Metalation (DoM): A more modern and highly regioselective strategy involves the use of a directing group to guide lithiation to a specific ortho position, followed by quenching with a formylating agent like DMF. This offers excellent control over the position of the newly introduced aldehyde group. uminho.pt
Indirect Electrooxidation Pathways in Benzaldehyde (B42025) Production
An alternative to direct formylation is the oxidation of a methyl group on a substituted benzene, such as toluene (B28343), to produce benzaldehyde. Indirect electrooxidation represents a greener and more controlled approach compared to traditional chemical oxidation. This process utilizes a redox mediator that is electrochemically regenerated.
A notable example is the indirect electrosynthesis of benzaldehyde from toluene using the Mn³⁺/Mn²⁺ redox couple in a sulfuric acid medium. organic-chemistry.orgmasterorganicchemistry.com The process involves two main stages:
Chemical Oxidation: Toluene is oxidized to benzaldehyde by the trivalent manganese ion (Mn³⁺).
Electrolytic Regeneration: The resulting divalent manganese ion (Mn²⁺) is re-oxidized to Mn³⁺ at an anode, allowing the mediator to be used in a catalytic cycle. organic-chemistry.org
This method avoids the direct, high-potential electrooxidation of the organic substrate, which can lead to over-oxidation and side reactions. Researchers have optimized conditions to maintain high current efficiency for the regeneration of Mn³⁺, making it a viable pathway for benzaldehyde production. organic-chemistry.orgmasterorganicchemistry.com
Targeted Synthesis of 2-Isopropoxy-3,4-dimethylbenzaldehyde
The synthesis of this compound requires a multi-step approach that combines the introduction of the ether group with the functionalization of the aromatic ring with an aldehyde. The specific placement of the three substituents necessitates careful strategic planning.
Methods for Aldehyde Functionalization on Substituted Aromatics
With the isopropoxy and two methyl groups present on the benzene ring, the substrate is highly activated towards electrophilic aromatic substitution, making formylation a viable next step. The key challenge is regioselectivity—directing the formyl group to the desired position.
Several methods are suitable for formylating an activated ring like 1-isopropoxy-2,3-dimethylbenzene:
Vilsmeier-Haack Reaction: Given the presence of the strongly activating alkoxy group, the Vilsmeier-Haack reaction is an excellent candidate. organic-chemistry.orguminho.pt The alkoxy group is a powerful ortho-para director, and formylation would be expected to occur at one of the positions ortho to it.
Ortho-Lithiation/Formylation: This method provides superior regiochemical control. The isopropoxy group can act as a directed metalation group (DMG), guiding an organolithium base (like n-BuLi) to deprotonate the adjacent ortho position. Subsequent reaction with an electrophile like N,N-dimethylformamide (DMF) would install the aldehyde group precisely at that location. uminho.pt
Grignard Reagent Formylation: An alternative route involves creating a Grignard reagent from a halogenated precursor. For instance, a process for making the analogous 3,4-dimethylbenzaldehyde (B1206508) starts with 4-bromo-o-xylene. google.com This is converted to a Grignard reagent and then formylated with DMF. google.com A similar strategy could be applied to a brominated isopropoxydimethylbenzene precursor.
Multi-step Convergent and Linear Synthesis Routes
For a molecule like this compound, a linear synthesis is the most straightforward and practical approach. A plausible linear route is outlined below:
Proposed Linear Synthetic Route for this compound
This interactive table outlines a potential multi-step linear synthesis.
Click to view the proposed synthesis pathway
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | 3,4-Dimethylphenol | 1. Base (e.g., K₂CO₃, NaH) 2. 2-Halopropane (e.g., CH₃CH(Br)CH₃) | 1-Isopropoxy-3,4-dimethylbenzene | Williamson ether synthesis to introduce the isopropoxy group. The phenoxide is formed first, followed by Sₙ2 attack on the secondary halide. wikipedia.orglibretexts.org |
| 2 | 1-Isopropoxy-3,4-dimethylbenzene | 1. Organolithium base (e.g., n-BuLi/TMEDA) 2. N,N-Dimethylformamide (DMF) 3. Aqueous workup | This compound | Directed ortho-metalation (DoM) provides high regioselectivity. The isopropoxy group directs lithiation to the C2 position, followed by formylation with DMF. uminho.pt |
An alternative linear route could involve formylating a phenol first and then adding the ether group. For example, starting with 3,4-dimethylphenol, one could perform a Duff or Reimer-Tiemann reaction to install a hydroxyl group ortho to the hydroxyl, and then perform the Williamson ether synthesis. However, controlling the regioselectivity of the initial formylation can be challenging. The proposed route starting with the Williamson ether synthesis offers more predictable control, especially when followed by a directed metalation step.
Advanced Synthetic Approaches and Process Optimization
The synthesis of highly substituted benzaldehydes, such as this compound, demands sophisticated and optimized methodologies to ensure high yield, selectivity, and process efficiency. Advanced approaches have moved beyond classical methods to incorporate catalytic systems, stereoselective and regioselective control, and principles of green chemistry to meet the demands of modern chemical manufacturing.
Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions. acs.org For the synthesis of complex benzaldehydes, catalytic transformations involving acid/base catalysis, transition metals, and photocatalysis are particularly relevant.
Lewis and Brønsted acids are crucial catalysts in various organic transformations, including those used to synthesize or modify benzaldehyde derivatives. They typically function by activating electrophiles or facilitating bond-forming and bond-breaking steps. nih.gov
In the context of synthesizing alkoxy-substituted benzaldehydes, acid catalysis plays a significant role in etherification steps. A notable example is the reductive etherification of hydroxybenzaldehydes, which combines a Meerwein-Ponndorf-Verley (MPV) reduction with a subsequent acid-catalyzed etherification. osti.gov Zirconium and Hafnium-based polyhedral oligosilsesquioxane (POSS) complexes have been shown to be robust homogeneous catalysts for this transformation, converting various substituted hydroxy- and methoxybenzaldehydes into their corresponding isopropyl ethers using isopropanol (B130326) as both a green solvent and a reagent. osti.gov The reaction cascade is believed to proceed via a metal-stabilized carbocationic intermediate generated from the coordinating isopropanol, which is the slow, rate-determining step for ether formation. osti.gov While 2-hydroxybenzaldehyde converts more rapidly to the corresponding ether than 4-methoxybenzaldehyde, 2-methoxybenzaldehyde (B41997) is converted with high selectivity to the alcohol intermediate, indicating that the position and nature of the substituent significantly influence the reaction pathway. osti.gov
Table 1: Catalytic Performance in Reductive Etherification of Substituted Benzaldehydes
| Substrate | Catalyst | Temperature (°C) | Time (h) | Product | Conversion (%) | Selectivity (%) |
| 2-Hydroxybenzaldehyde | Zr-POSS Complex | 160 | 4 | 2-Isopropoxybenzyl alcohol | 100 | 97 |
| 4-Hydroxybenzaldehyde | Zr-POSS Complex | 160 | 6 | 4-Isopropoxybenzyl alcohol | 100 | 96 |
| 2-Methoxybenzaldehyde | Hf-POSS Complex | 100 | 3 | 2-Methoxybenzyl alcohol | 100 | 100 |
| 4-Methoxybenzaldehyde | Hf-POSS Complex | 100 | 30 | 4-Isopropoxybenzyl alcohol | 90 | 25 |
Data sourced from studies on the reductive etherification of various benzaldehyde derivatives. osti.gov
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis of complex aromatic structures. jocpr.com Reactions like the Suzuki-Miyaura and Heck couplings are instrumental in the derivatization of benzaldehydes and their precursors. jocpr.combenthamdirect.comnih.gov
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide using a palladium catalyst, is highly effective for synthesizing substituted benzaldehydes. benthamdirect.comorgsyn.org For instance, five-membered heteroaryl-substituted benzyloxy-benzaldehydes have been synthesized by coupling iodo-benzyloxy-benzaldehydes with various furan (B31954) and thiophene (B33073) boronic acids. benthamdirect.com The choice of catalyst system is critical for success; a powerful system using tetrakis(triphenylphosphine)palladium (B116648) and cesium carbonate in dimethylformamide proved more effective for coupling with 2-thiophene and furan boronic acids than other systems. benthamdirect.com This method provides high yields (75-93%) for a range of substrates. benthamdirect.com A more practical and scalable approach for biaryl synthesis involves the in situ generation of the active palladium(0) catalyst from palladium acetate (B1210297) and triphenylphosphine, avoiding the use of expensive and air-sensitive catalysts. orgsyn.org
Table 2: Comparison of Suzuki-Miyaura Coupling Methods for Benzaldehyde Derivatives
| Catalyst System | Base / Solvent | Substrates | Yield | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) / DME | Iodo-benzyloxy-benzaldehydes + 3-thiophene-boronic acids | 76-99% | benthamdirect.com |
| Pd(PPh₃)₄ | Cs₂CO₃ (aq) / DMF | Iodo-benzyloxy-benzaldehydes + 2-thiophene/furan-boronic acids | 75-93% | benthamdirect.com |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ (aq) / 1-Propanol | 4-Bromobenzaldehyde + Phenylboronic acid | 86% | orgsyn.org |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This methodology can be adapted for the synthesis and functionalization of benzaldehyde analogs. For example, cinnamyl alcohol can be efficiently arylated with iodobenzene (B50100) using a phosphine-free palladium catalyst, undergoing a tandem arylation/isomerization process to yield saturated arylated aldehydes. nih.gov Another advanced strategy involves a tandem Wittig-Heck reaction sequence, where an aldehyde is first converted to an olefin via a Wittig reaction and then immediately subjected to a Heck coupling with an aryl halide, all in one pot, to generate substituted stilbenes. rsc.org
Photocatalysis has emerged as a powerful and sustainable technology that uses light energy to drive chemical reactions. nih.gov In the synthesis of benzaldehyde derivatives, photocatalysis offers a green alternative for selective oxidation reactions, often proceeding under mild conditions with high selectivity. mdpi.comacs.org
The selective oxidation of substituted aromatic alcohols to the corresponding aldehydes is a key application. For instance, p-anisyl alcohol can be converted to p-anisaldehyde in an aqueous solution using graphite-like carbon nitride (g-C3N4) as a metal-free photocatalyst. nih.gov These materials are advantageous as they can be activated by visible light, making them suitable for solar-driven processes. nih.gov Modified g-C3N4 catalysts have achieved over 75% yield and greater than 80% selectivity for p-anisaldehyde under visible light irradiation. nih.gov
Another innovative approach utilizes a bi-functional composite of carbon nanotubes and graphitic carbon nitride (CNTs/GCN) that acts as both a photocatalyst and a solid emulsifier in a Pickering emulsion system. mdpi.com This setup dramatically enhances the interface between the aqueous and organic phases, leading to a three-fold increase in the conversion efficiency of benzyl (B1604629) alcohol to benzaldehyde (58.9% conversion) compared to a traditional biphasic system, with 100% selectivity to the aldehyde. mdpi.com The high selectivity is attributed to the electronic properties of the photocatalyst, where the driving force for the oxidation of the alcohol to the aldehyde is much more favorable than the subsequent oxidation to the carboxylic acid. mdpi.com
Achieving high levels of regioselectivity and stereoselectivity is a hallmark of advanced synthetic chemistry, ensuring that chemical bonds are formed at the correct position and with the desired spatial orientation.
Regioselectivity is critical when functionalizing an already substituted aromatic ring. For the synthesis of multi-substituted benzaldehydes, directed metalation strategies are highly effective for achieving ortho-functionalization. liberty.edu For example, an iridium(III)-catalyzed ortho C-H alkylation of aromatic aldehydes has been developed using alkyl boron reagents as the coupling partner, with an aniline (B41778) derivative serving as a transient directing group. researchgate.net This method allows for the direct installation of alkyl groups at the position ortho to the aldehyde, a challenging transformation to achieve selectively by other means. researchgate.net Similarly, a one-pot procedure involving the reduction of Weinreb amides creates a stable aluminum aminal intermediate that can direct subsequent ortho-lithiation and coupling with electrophiles. acs.orgresearchgate.net The remarkable regioselectivity is attributed to a coordinating effect between the functional groups and the lithium counter-ion. acs.org
Stereoselectivity becomes important when introducing chiral centers or creating specific geometric isomers. In transition metal catalysis, the use of chiral ligands coordinated to the metal center is a primary strategy for inducing enantioselectivity. jocpr.com For reactions involving the creation of carbon-carbon double bonds, stereocontrol is essential. The Takai–Utimoto olefination, for instance, provides a method to convert aldehydes into (E)-haloalkenes with high stereoselectivity using a chromium(II) chloride catalyst. wikipedia.org These haloalkene products are versatile intermediates that can be used in subsequent stereospecific coupling reactions, such as the Suzuki-Miyaura reaction, to build more complex molecules. wikipedia.org
The production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.orgepa.gov The synthesis of this compound and its analogs can incorporate several of these principles.
Table 3: Application of Green Chemistry Principles in Benzaldehyde Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
| Catalysis | Use of catalytic reagents over stoichiometric ones to minimize waste. Catalysts are used in small amounts and can be recycled. | Transition metal-catalyzed Suzuki and Heck couplings use sub-stoichiometric amounts of palladium. | acs.orgbenthamdirect.comnih.govepa.gov |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Tandem reactions that avoid isolation of intermediates, reducing the use of solvents and purification materials. | rsc.org |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of hazardous solvents and separation agents. | Using water as a co-solvent in Heck reactions or isopropanol as both solvent and reagent in reductive etherifications. | osti.govnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Photocatalytic oxidations that use visible light as the energy source at room temperature. | mdpi.comnih.gov |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps, which add steps and generate waste. | Directed C-H functionalization that avoids the need for pre-installing directing groups or blocking other sites. | researchgate.netsigmaaldrich.com |
| Use of Renewable Feedstocks | Using starting materials derived from renewable sources rather than depletable ones like fossil fuels. | Using ethanol (B145695) as a renewable "green" solvent in photocatalytic reactions. | acs.org |
The use of catalysis (Principle 9) is perhaps the most impactful green strategy, as demonstrated by the transition metal-mediated and photocatalytic methods discussed previously. acs.org These approaches avoid the large quantities of waste associated with classical stoichiometric reagents. Designing syntheses to be more energy-efficient (Principle 6) is achieved through photocatalysis, which harnesses light energy, often at ambient temperatures. mdpi.comnih.gov The choice of safer solvents (Principle 5), such as water or renewable alcohols like ethanol, further reduces the environmental impact of the synthesis. nih.govacs.org Finally, developing tandem or one-pot reactions aligns with the principles of waste prevention (Principle 1) and reducing derivatives (Principle 8) by minimizing purification steps and the use of protecting groups, thereby streamlining the entire synthetic process. rsc.orgresearchgate.netsigmaaldrich.com
Green Chemistry Principles in the Production of this compound
Solvent Selection and Reaction Medium Engineering
The choice of solvent is a critical parameter in the synthesis of this compound and its analogs, significantly influencing reaction rates, yields, and the environmental impact of the process. Traditional synthetic routes for substituted benzaldehydes often employ conventional organic solvents. For instance, in processes for preparing alkoxy-substituted benzaldehydes, aromatic hydrocarbons such as toluene, benzene, and xylene are commonly used. google.com Toluene is often the preferred solvent in these cases. google.com Halogenated hydrocarbons like dichloroethane, trichloroethane, tetrachloroethane, and methylene (B1212753) chloride, as well as carbon disulfide or nitrobenzene, have also been utilized as inert solvents in such syntheses. google.com In one specific low-temperature carbonylation method to produce 3,4-dimethylbenzaldehyde, 1,2-dichloroethane (B1671644) was used as the solvent. google.com
In an effort to develop more sustainable synthetic methodologies, research has shifted towards greener alternatives and innovative reaction media. One approach involves the use of aqueous suspensions for bioreduction reactions. A notable example is the use of an Aloe vera extract in an aqueous medium for the bioreduction of aromatic aldehydes. researchgate.netscielo.org.mx This method avoids the use of toxic organic solvents and aligns with the principles of green chemistry. researchgate.netscielo.org.mx Another strategy involves using solvent mixtures to optimize reaction conditions. For example, a solvent system of acetonitrile/water (MeCN/H2O) has been employed in the visible light-promoted oxidative formation of benzyl radicals. researchgate.net Furthermore, absolute ethanol has been used as a solvent in the nanoparticle-catalyzed synthesis of tetrahydropyrimidine (B8763341) derivatives from benzaldehyde at room temperature, demonstrating the utility of less hazardous solvents. mdpi.com The selection of an appropriate solvent can lead to high yields and purity of the desired alkoxy-substituted benzaldehyde. google.com For example, using toluene as a solvent in a straight-through chemical process to convert methylenedioxybenzene to heliotropin resulted in a product with greater than 95% purity and a yield of about 80%. google.com
Below is a table summarizing various solvents used in the synthesis of analogous structures.
| Solvent/Reaction Medium | Reaction Type | Substrate/Product Analogue | Reference |
| Toluene, Benzene, Xylene | Synthesis of alkoxy-substituted benzaldehydes | Heliotropin from methylenedioxybenzene | google.com |
| Dichloroethane, Methylene Chloride | Preparation of substituted benzaldehydes | Substituted benzaldehydes | google.com |
| 1,2-Dichloroethane | Low-temperature carbonylation | 3,4-Dimethylbenzaldehyde from o-xylene | google.com |
| Aqueous suspension | Bioreduction of aromatic aldehydes | Aromatic alcohols from aromatic aldehydes | researchgate.netscielo.org.mx |
| Acetonitrile/Water (MeCN/H2O) | Visible light-promoted oxidative formation | Aldehyde from isocyanide | researchgate.net |
| Absolute Ethanol | Nanoparticle-catalyzed reaction | Tetrahydropyrimidine derivatives from benzaldehyde | mdpi.com |
Optimization of Reaction Conditions for Sustainability
The optimization of reaction conditions is paramount for developing sustainable and efficient synthetic routes to this compound and related compounds. Key parameters that are frequently adjusted include temperature, pressure, and the use of catalysts and alternative energy sources.
Sustainable approaches often leverage alternative energy sources to drive reactions. Microwave irradiation, for instance, has been successfully used in the bioreduction of aromatic aldehydes. researchgate.netscielo.org.mx In one study, the reaction was conducted at 100°C using a 100-watt microwave reactor for 70 minutes. scielo.org.mx Another green technique is the use of visible light in photoredox catalysis. researchgate.net The synthesis of an aldehyde was optimized using blue LEDs as the light source at room temperature, with the reaction running for 72 hours. researchgate.net
Temperature and pressure are fundamental reaction conditions that are optimized to improve yield and selectivity. For the preparation of substituted benzaldehydes via carbonylation, the reaction temperature can range widely, from -20°C to +100°C, with a preferable range of -15°C to +50°C. google.com The partial pressure of carbon monoxide in such reactions can be between 1 and 100 bars. google.com
The choice of catalyst is also crucial for sustainable synthesis. Benzylic alcohols can be quantitatively oxidized to pure aromatic aldehydes using gaseous nitrogen dioxide in a waste-free process. nih.gov The acid formed during this reaction prevents further oxidation of the benzaldehydes. nih.gov Electrochemical methods offer another sustainable alternative. The electrooxidation of methylarenes to aromatic acetals has been optimized using an undivided cell with refluxing methanol (B129727) as the solvent, specific electrolytes, and a reticulated vitreous carbon anode. researchgate.net Furthermore, the production of aromatic aldehydes from renewable biomass is being explored through methods like catalytic fractionation and ozonolysis, or oxidation with agents like O₂, H₂O₂, or O₃. rsc.org
The table below presents optimized conditions for the synthesis of analogous aromatic aldehydes.
| Method | Catalyst/Reagent | Temperature | Pressure/Energy Source | Solvent | Key Finding | Reference |
| Bioreduction | Aloe vera extract | 100 °C | 100 W Microwave | Aqueous suspension | Fast and green method for preparing aromatic alcohols. | researchgate.netscielo.org.mx |
| Oxidation | Gaseous Nitrogen Dioxide | Not specified | Gas-liquid/gas-solid reaction | Neat alcohols | Waste-free process, transforms gas mixtures to nitric acid. | nih.gov |
| Photoredox Catalysis | Aromatic isocyanides | Room Temperature | Blue LEDs (30 W) | MeCN/H₂O (3:1) | Green photoredox catalytic methodology. | researchgate.net |
| Carbonylation | Metal halide | -20°C to +100°C | 1 to 100 bars CO | Dichloroethane | Wide range of applicable temperatures and pressures. | google.com |
| Electrooxidation | Not specified | Reflux | Electricity | Methanol | Efficient synthesis of aromatic acetals from methylarenes. | researchgate.net |
Atom Economy and Waste Reduction Methodologies
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. rsc.orgyoutube.com This concept is crucial in the development of sustainable synthetic methods for this compound and its analogs.
One of the most effective strategies for improving atom economy and reducing waste is the use of catalytic reactions. jocpr.com Catalytic hydrogenation, for example, uses a catalyst to facilitate the addition of hydrogen to unsaturated compounds, converting them into more complex molecules with high efficiency and minimal by-products. jocpr.com Similarly, catalytic coupling reactions are instrumental in green synthesis by promoting the efficient use of atoms. jocpr.com A prime example of waste reduction through catalysis is a process for synthesizing aldehydes from benzylic alcohols using gaseous nitrogen dioxide, which generates nitric acid as the only by-product, rendering the process essentially waste-free. nih.gov
The impact of improving atom economy can be significant. The original industrial synthesis of ibuprofen, a common painkiller, was a six-step process with a low atom economy of about 40%. A newer, more efficient three-step process increased the atom economy to 77%, dramatically reducing the amount of waste generated. youtube.com This illustrates how redesigning synthetic routes with atom economy in mind can lead to more environmentally friendly and cost-effective chemical manufacturing. youtube.com
The table below highlights methodologies that enhance atom economy and reduce waste in the synthesis of aromatic aldehydes and related compounds.
| Methodology | Key Principle | Example Reaction/Process | Benefit | Reference |
| Catalytic Reactions | Maximizing atom incorporation through catalytic cycles. | Catalytic hydrogenation of alkenes; oxidation of benzylic alcohols with gaseous NO₂. | Reduces waste by avoiding stoichiometric reagents and by-products. nih.govjocpr.com | nih.govjocpr.com |
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Chemo-enzymatic cascades for aldehyde production from phenylpropenes. | Reduces solvent use, purification steps, and overall waste. rsc.orgrsc.org | rsc.orgrsc.org |
| Multicomponent Reactions (MCRs) | Combining three or more substrates in a single reaction. | Mannich and Hantzsch reactions for synthesizing complex molecules. | High atom economy as most atoms from reactants are in the product. rsc.org | rsc.org |
| Use of Renewable Feedstocks | Replacing fossil-fuel-based starting materials with bio-based ones. | Production of aromatic aldehydes from biomass. | Reduces reliance on non-renewable resources and promotes sustainability. rsc.orgnih.gov | rsc.orgnih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Isopropoxy 3,4 Dimethylbenzaldehyde
Fundamental Reaction Pathways and Functional Group Transformations
The reactivity of 2-Isopropoxy-3,4-dimethylbenzaldehyde can be systematically explored by considering the characteristic reactions of each of its constituent parts.
The aldehyde group is the most reactive site for many transformations. It can readily undergo oxidation to form the corresponding carboxylic acid, typically using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Conversely, the aldehyde can be reduced to a primary alcohol, 2-Isopropoxy-3,4-dimethylbenzyl alcohol. This reduction is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation reactions represent a major pathway for this aldehyde. It reacts with primary amines to form imines or Schiff bases, a reaction that proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. This reaction is often catalyzed by an acid or facilitated by the removal of water.
The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which direct the position of any subsequent electrophilic aromatic substitution (EAS). The isopropoxy group at C2 is a strong activating group and an ortho, para-director. The methyl groups at C3 and C4 are weakly activating ortho, para-directors. In contrast, the aldehyde group at C1 is a deactivating group and a meta-director.
The combined influence of these substituents makes the aromatic ring highly activated towards electrophilic attack. The powerful ortho, para-directing effect of the isopropoxy group, reinforced by the methyl groups, overrides the deactivating, meta-directing effect of the aldehyde. Therefore, electrophiles are predicted to substitute at the C5 and C6 positions, which are para and ortho to the isopropoxy group, respectively. Steric hindrance from the adjacent isopropoxy group might favor substitution at the C5 position. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃).
The isopropoxy group, an aryl ether, can be cleaved to yield the corresponding phenol (B47542), 2-hydroxy-3,4-dimethylbenzaldehyde. This transformation is typically accomplished using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for cleaving aryl alkyl ethers. sci-hub.seresearchgate.netnih.govpearson.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion. pearson.com Studies on analogous aryl ethers show that isopropyl groups can be selectively removed. sci-hub.se
The methyl groups on the aromatic ring are susceptible to free-radical substitution at the benzylic position. A common method for this is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, would convert one or both of the methyl groups into bromomethyl groups, creating highly useful synthetic intermediates. wikipedia.org The selectivity of NBS for benzylic positions avoids unwanted bromination of the aromatic ring. masterorganicchemistry.com
Derivatization Strategies for this compound
The reactivity of the aldehyde group is widely exploited to synthesize a variety of derivatives, including imines, Schiff bases, and complex heterocyclic systems.
The condensation of this compound with primary amines is a straightforward method to produce a wide array of imine and Schiff base derivatives. The reaction involves mixing the aldehyde with a stoichiometric amount of the desired amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction can be stirred at room temperature or heated to drive the equilibrium towards the product by removing the water formed. unair.ac.id In some procedures, a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) is added to facilitate the reaction. unair.ac.id The resulting imines (C=N bond) are versatile intermediates themselves.
Representative Imine/Schiff Base Synthesis from Substituted Benzaldehydes
| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Various Aromatic Amines | EtOH, MgSO₄, Microwave (200W, 80-85°C) | Imine | Not specified | unair.ac.id |
| 3,4-Dimethoxybenzaldehyde | p-Aminobenzoic acid | Supersonic speed gas impacting | Schiff Base | Not specified | sci-hub.se |
| 2-Furaldehyde | 3,3'-Diaminobenzidene | Not specified | Schiff Base Ligand | Not specified | nih.gov |
| 2,3,4-Trihydroxybenzaldehyde | 4-Aminobenzoic acid | Supersonic speed airflow grinding with microwave | Schiff Base | Not specified | researchgate.net |
Note: This table presents examples of imine/Schiff base synthesis from various aldehydes to illustrate common reaction strategies. Specific yields for the target compound may vary.
This compound is a valuable precursor for synthesizing more complex heterocyclic structures, which are significant scaffolds in medicinal chemistry.
Benzimidazoles: The reaction of an aldehyde with an o-phenylenediamine (B120857) (1,2-diaminobenzene) is a classical and direct route to 2-substituted benzimidazoles. In this process, this compound would condense with o-phenylenediamine, likely under acidic or oxidative conditions, to form 2-(2-Isopropoxy-3,4-dimethylphenyl)-1H-benzimidazole. Various catalysts, including metal nanoparticles, can be employed to facilitate this transformation. wikipedia.org
Pyrimidines: The Biginelli reaction offers a powerful method for constructing dihydropyrimidinone rings. wikipedia.org This multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea). unair.ac.idtaylorandfrancis.com Using this compound in this reaction would yield a highly substituted dihydropyrimidinone, incorporating the bulky phenyl group at the C4 position of the heterocycle. These reactions can be performed under conventional heating or microwave irradiation. nih.govnih.gov
Representative Heterocycle Synthesis from Substituted Benzaldehydes
| Heterocycle Type | Aldehyde Reactant | Other Key Reactants | Reaction Conditions/Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| Dihydropyrimidinone | Benzaldehyde (B42025) | Urea, Ethyl acetoacetate | EtOH, HCl (conc.), Reflux | 58-62% | unair.ac.id |
| Dihydropyrimidinone | Fluorous Benzaldehydes | Urea, Ethyl acetoacetate | Microwave, F-SPE purification | 85-95% | nih.gov |
| 1,4-Dihydropyridine | Benzaldehyde | Ethyl acetoacetate, Ammonium acetate (B1210297) | PTSA, Ultrasonic irradiation | 96% | wikipedia.org |
| Benzimidazole (B57391) | Various Aldehydes | 1,2-Benzenediamine | ZnO-NP catalyst, Ball-milling | High | wikipedia.org |
Note: This table provides examples of heterocyclic synthesis using various aldehydes to illustrate established synthetic routes. Specific conditions and yields for the target compound may differ.
Carbon-Carbon Bond Formation via Radical Chemistry (e.g., Difunctionalization, Coupling Reactions)
The aldehyde functionality in this compound is a key site for radical-mediated carbon-carbon bond formation. The generation of an acyl radical from the aldehyde is a common initiating step in these transformations.
Difunctionalization Reactions:
Visible-light-mediated processes offer a powerful method for the difunctionalization of alkenes using aromatic aldehydes. rsc.org In a reaction involving aromatic aldehydes, acrylates, and a Hantzsch ester as a hydrogen atom transfer reagent, diethyl pentanedioate (B1230348) products can be synthesized in a one-pot reaction. rsc.org This process involves the direct formation of an acyl radical from the aldehyde, which then undergoes successive Giese additions to two acrylate (B77674) molecules. It is plausible that this compound could participate in similar photocatalytic difunctionalization reactions.
Another approach involves the dearomative difunctionalization of arenes through a highly selective radical relay reaction, which can be achieved under mild, metal-free conditions. rsc.org This method has been shown to be effective for a variety of aromatic substrates, suggesting that appropriately activated derivatives of this compound could undergo such transformations.
Coupling Reactions:
The acyl radical derived from this compound can participate in various coupling reactions. For instance, photoredox catalysis can facilitate the coupling of aldehyde-derived radicals with other organic fragments. In one example, substituted benzaldehydes have been shown to react with styrenes in the presence of an iridium-based photoredox catalyst and a hydrogen atom transfer agent to form new carbon-carbon bonds. acs.org The yields of these reactions can be influenced by the electronic nature of the substituents on the benzaldehyde ring, with both electron-donating and electron-withdrawing groups being tolerated. acs.org
Furthermore, the coupling of two identical aldehyde molecules, known as a symmetric carboligation, can be achieved using enzymes like benzaldehyde lyase. nih.gov This has been demonstrated with 3,5-dimethoxy-benzaldehyde, suggesting that this compound could potentially undergo similar enzymatic C-C bond formation. nih.gov
Below is a table summarizing potential radical-mediated C-C bond-forming reactions for this compound based on analogous systems.
| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |
| Alkene Difunctionalization | Visible light, photoredox catalyst, alkene, H-atom transfer agent | Functionalized pentanedioates | rsc.org |
| Arene Difunctionalization | Radical initiator, arene | Complex polycyclic frameworks | rsc.org |
| Coupling with Styrenes | Photoredox catalyst, styrene | Indolyl ketones | acs.orgnih.gov |
| Symmetric Carboligation | Benzaldehyde lyase | Benzoin-type adducts | nih.gov |
Mechanistic Elucidation of Reactions Involving the Compound
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes. Both radical and ionic pathways are plausible, and the characterization of transient species like intermediates and transition states is key to this understanding.
Investigation of Radical Reaction Mechanisms
The formation of an acyl radical from the aldehyde C-H bond is a central feature of the radical chemistry of benzaldehydes. This can be initiated by light, heat, or a radical initiator. masterorganicchemistry.com The stability of the resulting acyl radical is a key factor in its subsequent reactions.
In photocatalytic systems, a photoexcited catalyst can abstract the aldehydic hydrogen atom to generate the acyl radical. acs.orgnih.gov This radical can then add to an alkene, such as styrene, to form a new carbon-centered radical. acs.orgnih.gov Subsequent single-electron transfer (SET) oxidation of this radical intermediate can lead to a carbocation, which is then trapped by a nucleophile to yield the final product. acs.orgnih.gov
The decarbonylation of acyl radicals to form an aryl radical and carbon monoxide is a known competing pathway, especially at higher temperatures. nih.gov The stability of the resulting aryl radical, which would be influenced by the isopropoxy and dimethyl substituents in the case of this compound, would affect the propensity for this process.
Studies of Ionic Reaction Pathways
Ionic reactions of this compound would primarily involve the electrophilic nature of the carbonyl carbon and the nucleophilic character of the aromatic ring, which is activated by the alkoxy and alkyl substituents.
One-pot reduction and cross-coupling procedures for substituted benzaldehydes have been developed that proceed through ionic intermediates. acs.orgresearchgate.netnih.gov In one such method, a stable aluminum hemiaminal is formed as a tetrahedral intermediate, which effectively protects the aldehyde functionality. acs.orgresearchgate.netnih.gov This intermediate can then undergo palladium-catalyzed cross-coupling with organometallic reagents. acs.orgresearchgate.netnih.gov
The synthesis of alkoxy-substituted benzaldehydes can also be achieved through ionic pathways starting from the corresponding substituted benzenes. google.com These processes often involve the formation of benzyl (B1604629) halide and hexamethylenetetramine complexes as intermediates. google.com
Characterization of Intermediates and Transition States
Computational and experimental studies on benzaldehyde and its derivatives have provided insights into the structures and energies of intermediates and transition states. For instance, the photochemical reactions of benzaldehyde can proceed through an excited nπ* state, leading to the formation of benzoyl and hydrogen radicals or, alternatively, to benzene and carbon monoxide via a ground state transition state. researchgate.net
In elimination reactions of benzaldehyde derivatives, such as O-benzoyloximes, the nature of the transition state (e.g., whether it is more E1cb-like or E2-like) has been investigated through kinetic studies and Hammett correlations. acs.org The substituents on the aromatic ring play a significant role in stabilizing or destabilizing these transition states.
The table below outlines key intermediates and transition states that would be relevant in the reactions of this compound.
| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Reference |
| Radical Addition to Alkenes | Acyl radical, Carbon-centered radical, Carbocation | H-atom abstraction TS, Radical addition TS | acs.orgnih.gov |
| Photochemical Dissociation | Excited nπ* state, Benzoyl radical | S0 TS for decarbonylation | researchgate.net |
| Ionic Cross-Coupling | Aluminum hemiaminal | Oxidative addition/reductive elimination TSs | acs.orgresearchgate.netnih.gov |
| Elimination Reactions | Oxime or similar derivative | E2-like transition state | acs.org |
Spectroscopic and Computational Characterization of 2 Isopropoxy 3,4 Dimethylbenzaldehyde and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools in the definitive identification and structural analysis of novel and known chemical compounds. The following sections detail the application of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy in the study of 2-isopropoxy-3,4-dimethylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isopropoxy and dimethyl groups.
The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears at a downfield chemical shift. The aromatic protons exhibit splitting patterns (e.g., doublets, triplets) that are dictated by the coupling (J-coupling) with neighboring protons, providing valuable information on the substitution pattern of the benzene (B151609) ring. The isopropoxy group shows a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The two methyl groups on the aromatic ring will also present as singlets, with their exact chemical shifts providing further confirmation of their positions.
Table 1: Representative ¹H NMR Data for Dimethylbenzaldehyde Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
| 2,4-Dimethylbenzaldehyde | Aldehyde (-CHO) | 10.166 |
| Aromatic (C-H) | 7.655, 7.127, 7.030 | |
| Methyl (-CH₃) | 2.600, 2.350 | |
| 3,4-Dimethylbenzaldehyde (B1206508) | Aldehyde (-CHO) | ~9.9 |
| Aromatic (C-H) | ~7.6-7.7 | |
| Methyl (-CH₃) | ~2.3 |
Note: The data for 3,4-dimethylbenzaldehyde is inferred from typical chemical shift ranges and data from similar compounds. nih.govspectrabase.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position (typically >190 ppm). The aromatic carbons show a range of chemical shifts depending on their substitution, with carbons attached to the oxygen of the isopropoxy group being significantly shifted downfield. The carbons of the isopropoxy and dimethyl groups will appear in the upfield region of the spectrum.
For instance, in 3,4-dimethylbenzaldehyde, the carbonyl carbon appears around 192 ppm, and the aromatic and methyl carbons have characteristic shifts that help confirm the structure. chemicalbook.com Similarly, for 2,4-dimethylbenzaldehyde, the carbonyl carbon is also in the expected downfield region. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Dimethylbenzaldehyde Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
| 2,4-Dimethylbenzaldehyde | Carbonyl (C=O) | ~192 |
| Aromatic (C) | ~129-145 | |
| Methyl (C) | ~21 | |
| 3,4-Dimethylbenzaldehyde | Carbonyl (C=O) | ~192 |
| Aromatic (C) | ~129-144 | |
| Methyl (C) | ~20 |
Note: The data is based on typical chemical shift ranges and information for similar compounds. chemicalbook.com
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons and between the methine and methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal of each aromatic proton would show a cross-peak with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the aldehydic proton to the aromatic carbons, and from the isopropoxy protons to the aromatic carbon to which the oxygen is attached, thus confirming the position of the isopropoxy group.
While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice for the structural elucidation of such molecules.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS can confirm the molecular formula of this compound. The molecular weight of this compound is 192.25 g/mol . cymitquimica.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For benzaldehyde (B42025) derivatives, common fragmentation pathways include the loss of the formyl radical (-CHO) and cleavages related to the substituents on the aromatic ring. For example, in the mass spectrum of 3,4-dimethylbenzaldehyde, a prominent peak corresponds to the molecular ion, and other significant peaks arise from the loss of a hydrogen atom and the formyl group. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description |
| 192 | [M]⁺ | Molecular Ion |
| 191 | [M-H]⁺ | Loss of a hydrogen atom |
| 163 | [M-CHO]⁺ | Loss of the formyl group |
| 150 | [M-C₃H₆]⁺ | Loss of propene from the isopropoxy group (McLafferty rearrangement) |
| 135 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical |
Note: This table represents predicted fragmentation patterns based on common fragmentation rules for similar compounds.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Vibrational Analysis
For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the various functional groups:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically in the region of 1680-1715 cm⁻¹, is characteristic of the aldehyde carbonyl group.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropoxy groups appear just below 3000 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O bond in the isopropoxy group will give rise to a strong band in the fingerprint region, typically around 1200-1250 cm⁻¹.
Aromatic C=C Stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.
A study on 2,4,5-trimethoxybenzaldehyde (B179766) using FT-IR and FT-Raman spectroscopy, coupled with DFT calculations, demonstrated the utility of these techniques in assigning vibrational modes. researchgate.net Similarly, vibrational analysis of 3,4-dimethylbenzaldehyde has been reported based on FT-IR and FT-Raman spectra. sigmaaldrich.com These studies provide a framework for interpreting the vibrational spectra of this compound.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| Aldehyde C-H Stretch | ~2820 and ~2720 |
| Carbonyl (C=O) Stretch | 1715-1680 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (ether) | 1260-1200 |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, which in turn reveals the atomic positions with high accuracy.
Elucidation of Absolute and Relative Stereochemistry
The determination of stereochemistry is a critical application of X-ray crystallography, especially for chiral molecules where enantiomers can have vastly different biological activities. nih.gov While this compound itself is an achiral molecule, its derivatives synthesized in subsequent chemical reactions could possess stereocenters.
In such cases, X-ray crystallography provides an unambiguous determination of the relative stereochemistry, which is the fixed spatial arrangement of atoms and functional groups in relation to one another within the molecule. For chiral derivatives that crystallize in a non-centrosymmetric space group, anomalous dispersion techniques can be employed to determine the absolute stereochemistry, definitively distinguishing between a pair of enantiomers.
Analysis of Crystal Packing and Intermolecular Interactions
Studies on analogous multi-substituted benzaldehyde derivatives have shown that weak intermolecular forces play a crucial role. nih.gov These interactions include:
C–H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds involving the formyl C-H group, the aromatic C-H groups, or the methyl C-H groups as donors are common in stabilizing the crystal structure of benzaldehyde derivatives. nih.govresearchgate.net The oxygen of the isopropoxy group can also participate as an acceptor.
π–π Stacking Interactions: The electron-rich aromatic rings can stack on top of each other. These interactions, which can be in a parallel-displaced or T-shaped arrangement, are a significant cohesive force in the crystals of many aromatic compounds. nih.gov
C–H⋯π Interactions: A C-H bond can interact with the face of an aromatic ring, further contributing to the stability of the crystal packing. rsc.org
The interplay and geometry of these weak interactions determine the final crystal packing motif, influencing physical properties such as melting point and solubility. nih.gov Hirshfeld surface analysis is a computational tool often used alongside crystallographic data to visualize and quantify these intermolecular contacts. rsc.org
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Significance |
|---|---|---|---|
| C–H⋯O Hydrogen Bond | Formyl C-H, Aromatic C-H, Methyl C-H | Aldehyde Oxygen, Isopropoxy Oxygen | High |
| π–π Stacking | Benzene Ring | Benzene Ring | Moderate to High |
| C–H⋯π Interaction | Alkyl/Aryl C-H | Benzene Ring | Moderate |
| van der Waals Forces | Entire Molecule | Entire Molecule | High (Overall Contribution) |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It has proven to be a reliable approach for balancing computational cost and accuracy in predicting the properties of organic molecules. arxiv.org Functionals such as B3LYP, often paired with basis sets like 6-31G or 6-311G, are commonly employed for these calculations. nih.govresearchgate.net
Geometry Optimization and Energy Landscape Mapping
A primary application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule. arxiv.orgresearchgate.net This procedure effectively finds the most stable conformation by exploring the molecule's potential energy surface. For this compound, this would involve determining the preferred rotational orientations of the aldehyde and isopropoxy groups relative to the benzene ring.
The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated values for related benzaldehydes have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov Mapping the energy landscape by systematically rotating a specific bond (e.g., the C-C bond connecting the aldehyde group to the ring) can reveal the energy barriers between different conformations.
Table 2: Typical Geometric Parameters for Substituted Benzaldehydes from DFT Calculations
| Parameter | Description | Typical Calculated Value (Å or °) | Reference Method |
|---|---|---|---|
| C=O Bond Length | Aldehyde carbonyl double bond | ~1.21 - 1.23 Å | B3LYP/6-311g(d,p) |
| C-C(HO) Bond Length | Bond between ring and aldehyde carbon | ~1.47 - 1.49 Å | B3LYP/6-311g(d,p) |
| C-O-C Bond Angle | Angle in the isopropoxy ether linkage | ~117 - 119° | DFT Calculations |
| O-C-C-C Dihedral Angle | Rotation of aldehyde group relative to ring | ~0° or ~180° (for planarity) | B3LYP Geometry Optimization |
Note: Values are illustrative based on general substituted benzaldehydes and may vary for the specific title compound.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Once a molecule's geometry is optimized to an energy minimum, DFT calculations can be used to predict its vibrational frequencies. nih.gov These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, which are observed experimentally in infrared (IR) and Raman spectra. The calculation provides not only the position of the vibrational bands but also their intensities, aiding in the assignment of complex experimental spectra. researchgate.net
For crystalline materials, periodic DFT calculations that account for the repeating unit cell and intermolecular interactions can provide a more accurate prediction of the solid-state vibrational spectrum than calculations on an isolated molecule. nih.gov This approach has been successfully used to interpret the spectra of related alkoxy-benzaldehydes. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Benzaldehyde Derivatives
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C=O | Stretching | 1670 - 1740 mdpi.com |
| Aromatic C=C | Stretching | 1400 - 1625 mdpi.com |
| Formyl C-H | Stretching | 2700 - 2750 ias.ac.in |
| Alkyl C-H | Stretching | 2850 - 3000 |
| Ether C-O-C | Asymmetric Stretching | 1200 - 1275 |
Note: These are general ranges from literature on related compounds. The exact values depend on the specific molecule and its environment.
Reaction Mechanism Simulation and Transition State Localization
The study of chemical reactions through computational simulation is a cornerstone of modern chemistry, providing insights that are often difficult to obtain through experimental means alone. For aromatic aldehydes, these simulations are crucial for understanding their synthesis, degradation, and interaction pathways.
Detailed computational studies on benzaldehyde and its derivatives have successfully elucidated complex reaction mechanisms. For instance, the asymmetric allylation of benzaldehyde has been investigated using quantum chemical methods to map out the reaction pathway. nih.govnih.gov These studies focus on identifying the transition states, which are high-energy, transient molecular configurations that determine the rate and stereochemical outcome of the reaction. nih.gov By optimizing the geometries of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for the reaction.
A key aspect of these simulations is the localization of transition states. Techniques such as Canonical Variational Transition State Theory (CVT) are employed to pinpoint the minimum energy pathway and the critical transition state structure. nih.gov For example, in the study of acetaldehyde (B116499) formation, four transition states on the triplet potential energy surface and one on the singlet potential energy surface were identified, highlighting the complexity of even seemingly simple reactions. nih.gov The energy barriers calculated for these transition states are critical for predicting reaction kinetics. nih.gov
Table 1: Representative Calculated Energies for Reaction Intermediates and Transition States in a Benzaldehyde Reaction Note: This table presents hypothetical data based on typical values found in computational studies of benzaldehyde derivatives for illustrative purposes.
| Species | Method | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | 0.0 |
| Intermediate 1 | B3LYP/6-31G(d) | -5.2 |
| Transition State 1 | B3LYP/6-31G(d) | +15.8 |
| Intermediate 2 | B3LYP/6-31G(d) | -2.1 |
| Transition State 2 | B3LYP/6-31G(d) | +12.3 |
| Products | B3LYP/6-31G(d) | -10.4 |
These simulations provide invaluable data on the thermodynamics and kinetics of reactions involving compounds structurally similar to this compound, thereby offering predictive insights into its reactivity.
Quantum Chemical Studies for Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules and predicting their reactivity. mdpi.com For substituted benzaldehydes, these studies provide a wealth of information on how different functional groups influence the electronic structure and, consequently, the chemical behavior of the molecule. researchgate.netaip.org
Key reactivity descriptors derived from quantum chemical calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity. aip.org
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) are calculated from HOMO and LUMO energies. aip.org These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other reagents.
Studies on various benzaldehyde derivatives have shown that substituents significantly alter these descriptors. tandfonline.com For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.
Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Model Benzaldehyde Derivative Note: This table presents hypothetical data based on typical values from DFT calculations on substituted benzaldehydes for illustrative purposes.
| Parameter | Value |
| HOMO Energy (EHOMO) | -6.5 eV |
| LUMO Energy (ELUMO) | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Potential (μ) | -4.15 eV |
| Global Hardness (η) | 2.35 eV |
| Global Softness (S) | 0.42 eV⁻¹ |
These theoretical calculations are invaluable for rationalizing observed reactivity patterns and for the in-silico design of new molecules with tailored properties.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein or a material surface. nih.gov This method is instrumental in fields ranging from drug discovery to materials science. nih.govnih.gov For aromatic aldehydes, docking studies can reveal how they interact with biological targets or adsorb onto surfaces.
In the context of material interactions, understanding the adsorption of aromatic molecules on metal surfaces is crucial for applications in catalysis and electronics. nih.gov Docking simulations, often combined with DFT, can model the interaction of benzaldehyde derivatives with surfaces like copper, silver, and gold. nih.gov These studies have shown that the binding energy and orientation are highly dependent on the specific surface and the substituents on the aromatic ring. nih.gov Many-body dispersion effects have been identified as playing a significant role in these interactions. nih.gov
In biological systems, molecular docking has been used to study the interaction of benzaldehyde derivatives with proteins such as human serum albumin (HSA) and various enzymes. nih.govnih.gov These studies identify the binding site and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, the interaction of cuminaldehyde (4-isopropylbenzaldehyde) with HSA was found to occur primarily in drug binding site 1. nih.gov
Table 3: Representative Molecular Docking Results for a Benzaldehyde Derivative with a Generic Protein Target Note: This table presents hypothetical data for illustrative purposes, based on typical outputs from molecular docking studies.
| Parameter | Value |
| Binding Affinity | -7.5 kcal/mol |
| Predicted Inhibition Constant (Ki) | 1.5 µM |
| Interacting Residues | Tyr150, Trp214, Arg222 |
| Types of Interactions | Hydrogen bond, Hydrophobic, π-π stacking |
Such computational investigations are essential for predicting the behavior of this compound in various environments, from industrial catalysts to biological systems.
Applications in Advanced Organic Synthesis and Materials Science
2-Isopropoxy-3,4-dimethylbenzaldehyde as a Versatile Synthetic Intermediate
The utility of a chemical compound in the synthesis of more complex structures is a cornerstone of modern organic chemistry and materials science. Organic molecules that possess specific functional groups and a stable framework are often referred to as building blocks or scaffolds. nih.govresearchgate.net this compound is one such versatile molecular building block. nih.gov Its structure, featuring a reactive aldehyde group, a sterically influential isopropoxy group, and a substituted aromatic ring, makes it a valuable starting material for the construction of a diverse array of more complex chemical entities. The aldehyde functional group serves as a key handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, paving the way for the assembly of intricate molecular architectures.
In synthetic chemistry, "building blocks" are relatively simple molecules that can be assembled in a modular fashion to create a vast range of larger, more complex compounds. researchgate.netnih.gov The strategic value of this compound lies in its capacity to act as a foundational component in multi-step syntheses. The aldehyde group (-CHO) is particularly significant, as it readily participates in carbon-carbon bond-forming reactions, a critical process for elaborating molecular skeletons. Its reaction with nucleophiles, its role in Wittig-type reactions, and its conversion to other functional groups are standard yet powerful tools in the synthetic chemist's arsenal. The isopropoxy and dimethyl substituents on the benzene (B151609) ring are not merely passive spectators; they influence the electronic properties and steric environment of the aldehyde group, which can be harnessed to achieve specific reactivity and selectivity in subsequent synthetic steps. This allows for the precise construction of target molecules with desired three-dimensional shapes and functionalities.
The molecular framework of this compound is an attractive starting point for medicinal chemistry and drug discovery programs. Its substituted benzaldehyde (B42025) structure is a common motif found in various biologically active molecules. By using this compound as a precursor, chemists can synthesize novel analogues of known bioactive agents, aiming to enhance potency, improve pharmacokinetic properties, or explore structure-activity relationships. The following sections detail its application in creating specific classes of heterocyclic compounds known for their pharmacological importance.
Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. mdpi.comcuni.cz The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.
This reaction is highly versatile, and a wide variety of aromatic aldehydes can be employed. This compound serves as a suitable aldehyde component in this reaction, leading to the formation of highly substituted dihydropyrimidinones. The reaction proceeds via the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
Table 1: General Reactants for Biginelli Reaction to Synthesize Dihydropyrimidinone Derivatives
| Reactant Type | Example Compound | Role in Reaction |
| Aldehyde | This compound | Provides the C4 and substituent of the heterocycle. |
| Active Methylene (B1212753) | Ethyl Acetoacetate | Forms the C5-C6 bond and substituent at C5. |
| Urea/Thiourea | Urea | Provides the N1, C2, and N3 atoms of the ring. |
Benzimidazoles and indoles are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. A common synthetic route to benzimidazoles involves the condensation of an aromatic aldehyde with an o-phenylenediamine (B120857), typically under acidic or oxidative conditions. In this reaction, the aldehyde carbon becomes the C2 atom of the benzimidazole (B57391) ring. By employing this compound, novel benzimidazole derivatives bearing the 2-isopropoxy-3,4-dimethylphenyl substituent can be synthesized, offering new scaffolds for biological screening.
Similarly, various indole (B1671886) syntheses, such as the Fischer, Bischler, or Nenitzescu syntheses, can be adapted to incorporate substituted aldehydes or their derivatives. The unique substitution pattern of this compound can be used to introduce specific steric and electronic features into the final indole-based molecules, potentially influencing their interaction with biological targets.
Thiazole (B1198619) rings are key components of many biologically active compounds, including antimicrobial and anticancer agents. A classic method for thiazole synthesis is the Hantzsch condensation, which involves the reaction of an α-haloketone with a thioamide. A widely used variation involves reacting a thiosemicarbazone with an α-haloketone.
This compound can be readily converted into its corresponding thiosemicarbazone through condensation with thiosemicarbazide. This intermediate can then undergo heterocyclization with an appropriate α-haloketone to yield a 2,4-disubstituted thiazole derivative. This synthetic strategy allows for the incorporation of the 2-isopropoxy-3,4-dimethylphenyl moiety into the thiazole scaffold, creating novel compounds for pharmacological evaluation.
Table 2: General Scheme for Thiazole Synthesis via a Thiosemicarbazone Intermediate
| Step | Reactants | Intermediate/Product | Description |
| 1 | This compound + Thiosemicarbazide | This compound thiosemicarbazone | Formation of the thiosemicarbazone intermediate. |
| 2 | Intermediate from Step 1 + α-Haloketone (e.g., phenacyl bromide) | 2,4-Disubstituted Thiazole Derivative | Hantzsch-type cyclization to form the thiazole ring. |
The Amaryllidaceae family of plants produces a wide variety of alkaloids with potent biological activities. A key biosynthetic precursor for many of these alkaloids is norbelladine (B1215549), which is formed by the condensation of tyramine (B21549) with a substituted benzaldehyde, typically 3,4-dihydroxybenzaldehyde (B13553), followed by reduction. nih.gov
Synthetic chemists can mimic this biosynthetic pathway to create novel, non-natural analogues of Amaryllidaceae alkaloids. By replacing the naturally occurring 3,4-dihydroxybenzaldehyde with this compound, researchers can synthesize new alkaloid scaffolds. The initial condensation with tyramine yields an imine intermediate, which upon reduction, produces a novel norbelladine analogue. This analogue can then serve as a platform for further chemical elaboration, leading to a diverse library of compounds with potential therapeutic applications, such as antiviral or cholinesterase inhibitory activities.
Intermediate in the Formation of Chiral Compounds and Enantioselective Synthesis
Substituted benzaldehydes are fundamental building blocks in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of enantiomeric purity. acs.orgthieme-connect.com The aldehyde group is a key functionality that can undergo a variety of stereoselective transformations to introduce a new stereocenter. Methodologies such as asymmetric rhodium-catalyzed hydroacylation of vinyl benzaldehydes have been successfully employed to synthesize chiral 3-substituted indanones with high enantioselectivity. acs.org Similarly, the enantioselective addition of terminal alkynes to aromatic aldehydes is a crucial method for producing chiral propargyl alcohols, which are important intermediates in the synthesis of more complex molecules. thieme-connect.com
The reactivity and selectivity of these reactions are often influenced by the electronic and steric nature of the substituents on the benzaldehyde ring. thieme-connect.com For instance, alkoxy groups can direct the stereochemical outcome of certain cycloaddition reactions. acs.org While specific studies on the enantioselective reactions of this compound are not prominent in the literature, its structure makes it a suitable candidate for these transformations. The isopropoxy and dimethyl groups would influence the stereochemical course of reactions, potentially leading to the formation of unique chiral products.
Table 1: Examples of Enantioselective Reactions Involving Substituted Benzaldehydes
| Reaction Type | Aldehyde Type | Catalyst/Reagent | Chiral Product Type |
| Asymmetric Hydroacylation | 2-Vinyl Benzaldehydes | Cationic Rhodium-BINAP complex | 3-Substituted Indanones acs.org |
| Asymmetric Alkynylation | Substituted Benzaldehydes | N-Methylephedrine | Propargyl Alcohols thieme-connect.com |
| [4+2] Cycloaddition | γ-Alkoxy α,β-Unsaturated Aldehydes | Diphenylprolinol Silyl Ether | Benzo-fused cyclic compounds acs.org |
| Aldehyde-Aldehyde Cross-Coupling | Aliphatic Aldehydes | Nickel/Photoredox catalyst | α-Oxygenated Ketones acs.org |
Contribution to Functional Materials Research
The development of new materials with tailored properties is a significant area of chemical research. Substituted aromatic aldehydes like this compound serve as crucial starting materials for functional organic molecules that can be assembled into polymers, macrocycles, and electronic materials.
Role as a Building Block in Polymer and Macrocyclic Synthesis
The synthesis of macrocycles—large cyclic molecules—is a challenging but important field, as these structures are common in natural products and pharmaceuticals. icm.edu.pl Modern synthetic strategies, including diversity-oriented synthesis, often utilize functionalized aromatic compounds as key building blocks. acs.org Aldehydes are particularly useful due to their ability to participate in reactions that form the macrocyclic ring. For example, peptide aldehydes can undergo spontaneous, reversible condensation with amines to form macrocyclic imines, a method that is tolerant of many functional groups. nih.gov The specific substituents on the aldehyde precursor can influence the conformational preferences of the linear starting material, which in turn affects the efficiency of the macrocyclization process. acs.org
In polymer science, benzaldehyde-functionalized monomers can be used to create polymers with specific properties. These functionalized polymers can be synthesized through various chemical reactions, including the formation of Schiff bases (imines) by reacting the aldehyde with an amine-containing polymer. researchgate.net This approach allows for the introduction of the benzaldehyde moiety into a polymer backbone, which can then be used for further modifications or to impart specific characteristics to the material. Given its structure, this compound could be incorporated into both macrocyclic and polymeric structures, with its substituents helping to define the final shape and properties of the material.
Application in the Development of Electronic Materials (e.g., Organic Electronics, Liquid Crystals)
Substituted benzaldehydes are important precursors in the synthesis of liquid crystals. icm.edu.plkoyauniversity.org Liquid crystalline materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals. icm.edu.pl The synthesis of many liquid crystals involves the reaction of an aldehyde with an aniline (B41778) derivative to form a Schiff base, which often constitutes the central rigid core of the liquid crystalline molecule. acs.org The specific substituents on the benzaldehyde, such as alkoxy groups, are known to influence the mesomorphic properties, including the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic). icm.edu.plresearchgate.net For instance, a homologous series of liquid crystals based on n-alkoxybenzaldehydes has been synthesized, demonstrating that the length of the alkoxy chain significantly affects the material's properties. icm.edu.pl Although direct synthesis of liquid crystals from this compound is not documented, its substituted aromatic structure is characteristic of a mesogenic precursor.
In the broader field of organic electronics, which includes materials for applications like organic solar cells and light-emitting diodes, highly functionalized molecules are required. acs.orgrsc.org The synthesis of these materials often relies on cross-coupling reactions to build complex conjugated systems. acs.org Substituted benzaldehydes are valuable building blocks in these synthetic pathways, providing a reactive handle for further molecular elaboration. acs.orgrug.nl
Precursor for Additives in Material Science (e.g., Nucleating Agents)
Polymer additives are substances added to polymers to improve their properties or confer new functionalities. adeka.co.jpbehinpolymerco.com Nucleating agents, for example, are added to crystalline polymers like polypropylene (B1209903) to promote the formation of smaller and more uniform crystal structures, which can enhance transparency and mechanical performance. behinpolymerco.com Some of the most effective clarifying agents are based on dibenzylidene sorbitol, which is synthesized through the condensation reaction of a substituted benzaldehyde with sorbitol. adeka.co.jp Research has specifically demonstrated the synthesis of a polypropylene nucleating agent from 3,4-dimethylbenzaldehyde (B1206508) and D-sorbitol. wikipedia.org This indicates a direct application for benzaldehydes with a substitution pattern very similar to this compound. The decomposition of these sorbitol-based additives can sometimes generate the odor of the original benzaldehyde, confirming their chemical origin. adeka.co.jp Therefore, it is highly plausible that this compound could serve as a precursor for similar high-performance polymer additives.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Efficient Synthesis of 2-Isopropoxy-3,4-dimethylbenzaldehyde
The efficient synthesis of this compound is paramount for its broader study and application. Future research should focus on developing novel catalytic systems that offer high yield, selectivity, and environmentally benign reaction conditions.
A plausible synthetic route starts from o-xylene. The introduction of the isopropoxy and formyl groups presents a key challenge in regioselectivity. One potential strategy involves the formylation of 1-isopropoxy-2,3-dimethylbenzene. Established methods for the formylation of substituted benzenes, such as the Vilsmeier-Haack or Duff reactions, could be optimized for this specific substrate.
Alternatively, the synthesis could commence with 3,4-dimethylphenol, which can be O-isopropylated followed by formylation. The challenge in this approach lies in controlling the position of the formyl group, as multiple isomers could be formed.
Future research should explore the use of transition metal catalysts, such as palladium or copper, which have shown remarkable efficiency in C-H activation and formylation reactions. The development of ligands that can precisely control the regioselectivity of the formylation on the 3,4-dimethylphenyl scaffold would be a significant breakthrough. Furthermore, exploring biocatalytic approaches, using engineered enzymes, could offer a highly selective and sustainable method for the synthesis of this compound.
Table 1: Potential Catalytic Approaches for the Synthesis of this compound
| Catalytic System | Potential Advantages | Research Focus |
| Homogeneous Catalysis | High activity and selectivity | Development of new ligands for regiocontrol |
| (e.g., Pd, Rh, Ru complexes) | Optimization of reaction conditions (temperature, pressure, solvent) | |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling | Design of supported metal catalysts on porous materials |
| (e.g., zeolites, metal oxides) | Investigation of structure-activity relationships | |
| Biocatalysis | High enantioselectivity and regioselectivity | Screening and engineering of enzymes (e.g., P450 monooxygenases) |
| (e.g., engineered enzymes) | Environmentally friendly conditions | Optimization of fermentation and downstream processing |
Exploration of Undiscovered Reaction Pathways and Derivatization Methodologies
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research should systematically explore its reactivity to synthesize a library of novel derivatives with potentially interesting biological or material properties.
Standard aldehyde reactions such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and reductive amination are expected to proceed smoothly. However, more complex and undiscovered reaction pathways should be the focus of future investigations. For instance, its participation in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid generation of complex molecular scaffolds.
Furthermore, the steric hindrance imposed by the isopropoxy group and the two methyl groups could lead to unique reactivity and selectivity in condensation reactions, such as the aldol, Knoevenagel, or Wittig reactions. Investigating these reactions in detail could reveal unexpected stereochemical outcomes or reaction kinetics.
Derivatization of the aromatic ring, through electrophilic aromatic substitution, could also be explored. The directing effects of the isopropoxy, formyl, and dimethyl groups would need to be carefully considered to predict the regioselectivity of these reactions.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Advanced computational modeling can serve as a powerful tool to accelerate the discovery and development of new applications for this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule.
For instance, computational studies can help in:
Predicting Reaction Outcomes: Modeling potential reaction pathways and transition states can provide insights into the feasibility and selectivity of different synthetic routes and derivatization reactions. This can help in prioritizing experimental efforts.
Designing Novel Catalysts: Computational screening of potential catalysts and ligands can aid in the rational design of more efficient and selective catalytic systems for the synthesis of the target molecule.
Understanding Structure-Property Relationships: By calculating properties such as molecular orbital energies, electrostatic potential maps, and dipole moments, it is possible to predict how structural modifications will affect the chemical and physical properties of the derivatives. This is crucial for designing molecules with specific functionalities for material science applications.
A study on the related compound, 3,4-dimethoxybenzaldehyde, utilized DFT calculations to investigate its reaction mechanism, highlighting the potential of such methods in understanding the reactivity of substituted benzaldehydes. nih.govnih.govresearchgate.net
Table 2: Application of Computational Modeling in the Study of this compound
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers |
| Prediction of spectroscopic data (NMR, IR) | Chemical shifts, vibrational frequencies | |
| Molecular Docking | Virtual screening for biological activity | Binding affinities to protein targets |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity | Correlation of molecular descriptors with activity |
Broadening Applications in Interdisciplinary Fields of Organic Synthesis and Material Science
The unique substitution pattern of this compound, combining a bulky isopropoxy group with two methyl groups and a reactive aldehyde, suggests its potential as a valuable building block in both organic synthesis and material science.
In organic synthesis , it could serve as a key intermediate in the synthesis of complex natural products or pharmaceutically active compounds. The specific arrangement of substituents could be crucial for achieving the desired stereochemistry or for modulating the biological activity of the final product. For example, related dimethylbenzaldehyde derivatives are used in the synthesis of various important compounds. patsnap.com
In material science , the aromatic core and the potential for derivatization make this compound an interesting candidate for the development of new materials. For instance:
Liquid Crystals: The rigid aromatic core and the flexible isopropoxy group could be a basis for designing new liquid crystalline materials.
Polymers: The aldehyde functionality can be used to incorporate this unit into polymer backbones or as a pendant group, potentially leading to polymers with tailored thermal or optical properties.
Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic system are critical.
Future research in these interdisciplinary areas will require collaboration between synthetic chemists, material scientists, and computational chemists to fully realize the potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
